molecular formula C16H11ClN4O B12158905 5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline

5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline

Cat. No.: B12158905
M. Wt: 310.74 g/mol
InChI Key: WEATWSHJRYOINE-UHFFFAOYSA-N
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Description

5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline is a heterocyclic compound that features a quinoline core substituted with an imidazo[1,2-a]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline typically involves multi-step reactions. One common method includes the condensation of 5-chloroquinoline with an imidazo[1,2-a]pyrimidine derivative under specific conditions. The reaction often requires a catalyst and a controlled environment to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the quinoline core .

Scientific Research Applications

5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H11ClN4O

Molecular Weight

310.74 g/mol

IUPAC Name

5-chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline

InChI

InChI=1S/C16H11ClN4O/c17-13-4-5-14(15-12(13)3-1-6-18-15)22-10-11-9-21-8-2-7-19-16(21)20-11/h1-9H,10H2

InChI Key

WEATWSHJRYOINE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCC3=CN4C=CC=NC4=N3)Cl

Origin of Product

United States

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